molecular formula C11H19N3O2S B215193 4-(Hexylamino)pyridine-3-sulfonamide

4-(Hexylamino)pyridine-3-sulfonamide

Cat. No.: B215193
M. Wt: 257.35 g/mol
InChI Key: ASZBBANTEHCLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hexylamino)pyridine-3-sulfonamide is a synthetic organic compound featuring a pyridine core functionalized with both a hexylamino group and a sulfonamide group. This structure classifies it within the sulfonamide family, a group known for its diverse biological activities and wide application in scientific research. The sulfonamide functional group is a cornerstone in medicinal chemistry, most famously as the basis for the sulfonamide class of antibacterial drugs, which act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) in the folate synthesis pathway . Beyond their antimicrobial applications, sulfonamide derivatives are integral to numerous therapeutic areas, including diabetic treatments (sulfonylureas), diuretics, anticonvulsants, and anti-inflammatory agents . The specific incorporation of a hexylamino chain in this compound is designed to enhance lipophilicity, which can significantly influence the molecule's absorption, distribution, and cellular permeability, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers may employ 4-(Hexylamino)pyridine-3-sulfonamide as a key intermediate or building block in the synthesis of more complex molecules, or as a tool compound for probing biological pathways and enzyme interactions, particularly those involving folate-dependent processes or carbonic anhydrases. This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19N3O2S

Molecular Weight

257.35 g/mol

IUPAC Name

4-(hexylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C11H19N3O2S/c1-2-3-4-5-7-14-10-6-8-13-9-11(10)17(12,15)16/h6,8-9H,2-5,7H2,1H3,(H,13,14)(H2,12,15,16)

InChI Key

ASZBBANTEHCLPZ-UHFFFAOYSA-N

SMILES

CCCCCCNC1=C(C=NC=C1)S(=O)(=O)N

Canonical SMILES

CCCCCCNC1=C(C=NC=C1)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

The Strategic Role of 4-(Hexylamino)pyridine-3-sulfonamide in Loop Diuretic Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-(Hexylamino)pyridine-3-sulfonamide represents a critical structural class within the development of pyridine-3-sulfonylurea loop diuretics. While the commercially dominant therapeutic in this class, Torsemide (Torasemide), utilizes a 3-methylphenylamino (m-toluidino) substituent, the hexylamino analogue serves as a vital lipophilic probe and synthetic intermediate for elucidating the Structure-Activity Relationships (SAR) of the Na


-K

-2Cl

cotransporter (NKCC2) inhibition.

This guide analyzes the physicochemical role of 4-(Hexylamino)pyridine-3-sulfonamide, detailing its synthesis via nucleophilic aromatic substitution (


), its conversion into active sulfonylureas, and its utility in mapping the hydrophobic pockets of the renal luminal transport system.

Structural Basis and Pharmacophore Analysis[1]

The efficacy of high-ceiling loop diuretics hinges on their ability to bind to the chloride-binding site of the NKCC2 cotransporter in the Thick Ascending Limb (TAL) of the Loop of Henle. The general pharmacophore for pyridine-3-sulfonylureas requires three distinct domains:

  • The Anionic Anchor: A sulfonamide or sulfonylurea group at position 3, essential for electrostatic interaction with the transporter.

  • The Heterocyclic Core: A pyridine ring that modulates pKa and metabolic stability.

  • The Hydrophobic Tail (Position 4): An amine substituent that fits into a lipophilic pocket on the receptor.

The "Hexylamino" Significance

The 4-(Hexylamino) moiety introduces a linear, aliphatic hydrophobic chain (


). Unlike the rigid aromatic ring found in Torsemide, the hexyl chain is flexible.
  • Lipophilicity: The hexyl group significantly increases the

    
     of the intermediate compared to shorter alkyl chains, enhancing passive diffusion across biological membranes.
    
  • Receptor Mapping: By synthesizing the hexylamino intermediate, researchers can test the depth and steric constraints of the NKCC2 hydrophobic pocket. If the hexyl-derivative retains potency, it suggests the pocket can accommodate flexible aliphatic chains; if potency drops (compared to the m-tolyl analogue), it indicates a requirement for

    
     stacking interactions provided by aromatic rings.
    

Synthetic Pathway: The Mechanism

The synthesis of 4-(Hexylamino)pyridine-3-sulfonamide is a classic example of Nucleophilic Aromatic Substitution (


) . The reaction is driven by the electron-withdrawing nature of the sulfonamide group at position 3 and the pyridine nitrogen, which activate the leaving group (chloride) at position 4.
Reaction Scheme (DOT Visualization)

SynthesisPathway Figure 1: SNAr Synthesis of the Hexylamino Intermediate Start 4-Chloro-3- pyridinesulfonamide Intermediate Meisenheimer-like Complex Start->Intermediate + Hexylamine (Solvent: EtOH/Dioxane) Reagent n-Hexylamine (Nucleophile) Reagent->Intermediate Product 4-(Hexylamino)pyridine- 3-sulfonamide Intermediate->Product - Cl⁻ Byproduct HCl (captured by base) Intermediate->Byproduct

Figure 1: The nucleophilic attack of hexylamine on the activated 4-chloro-pyridine core.

Mechanistic Insight

The reaction proceeds because the sulfonyl group at C3 withdraws electron density, making C4 highly electrophilic. The hexylamine nitrogen attacks C4, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the re-aromatization and expulsion of the chloride ion.

Experimental Protocol: Synthesis and Isolation

Objective: Synthesis of 4-(Hexylamino)pyridine-3-sulfonamide from 4-chloro-3-pyridinesulfonamide.

Reagents and Materials
ReagentRoleEquivalence
4-Chloro-3-pyridinesulfonamideSubstrate1.0 eq
n-HexylamineNucleophile2.2 eq (Excess acts as base)
Ethanol (Absolute)Solvent10 mL/g of substrate
Acetic Acid (Glacial)pH AdjusterAs needed
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-3-pyridinesulfonamide (1.0 eq) in absolute ethanol.

  • Nucleophile Addition: Add n-Hexylamine (2.2 eq) dropwise over 10 minutes. Note: The excess amine serves to neutralize the HCl generated during the reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (System: CHCl
    
    
    
    /MeOH 9:1). The starting material (
    
    
    ) should disappear, yielding a lower
    
    
    product.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

    • Pour the residue into ice-cold water (50 mL/g substrate).

  • Crystallization: Adjust the pH to 5.0–6.0 using glacial acetic acid to precipitate the free sulfonamide. Stir at

    
     for 1 hour.
    
  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at

    
    .
    
  • Validation: Confirm structure via

    
    H-NMR. Look for the disappearance of the C4-Cl signal and the appearance of aliphatic hexyl multiplets (
    
    
    
    0.8–3.2 ppm).

Downstream Application: Synthesis of Active Sulfonylureas

The 4-(Hexylamino)pyridine-3-sulfonamide is not the final drug; it is the intermediate . To activate it as a loop diuretic, the sulfonamide nitrogen must be derivatized into a sulfonylurea .

This is achieved by reacting the intermediate with an isocyanate (e.g., isopropyl isocyanate, as seen in Torsemide synthesis).

Reaction Logic (DOT Visualization)

SulfonylureaSynthesis Figure 2: Conversion of Intermediate to Active Sulfonylurea Diuretic Precursor 4-(Hexylamino)pyridine- 3-sulfonamide ActiveDrug 1-isopropyl-3-{[4-(hexylamino) pyridin-3-yl]sulfonyl}urea Precursor->ActiveDrug Nucleophilic Addition to Isocyanate Reagent Isopropyl Isocyanate Reagent->ActiveDrug Base Triethylamine (TEA) Base->ActiveDrug Catalyst

Figure 2: The coupling of the sulfonamide intermediate with an isocyanate to form the active pharmacophore.

Critical Causality

The transition from sulfonamide to sulfonylurea increases the acidity of the


 proton (pKa drops from ~10 to ~6-7). This ionization at physiological pH is crucial for the drug's accumulation in the renal tubule via organic anion transporters (OATs).

Comparative Data: Hexylamino vs. Arylamino

In SAR studies, the hexylamino derivative is often compared to the m-tolylamino derivative (Torsemide) to assess the impact of aromaticity vs. lipophilicity.

Feature4-(Hexylamino) Derivative4-(m-Tolylamino) Derivative (Torsemide)
Structure Type Aliphatic ChainAromatic Ring
Lipophilicity (

)
High (est. > 3.0)Moderate (est. 2.7)
Receptor Binding Hydrophobic interaction onlyHydrophobic +

stacking
Metabolic Stability Prone to

-oxidation
Prone to methyl-hydroxylation
Potency (Rat Model) ModerateHigh

Interpretation: While the hexylamino intermediate yields a functional diuretic, the lack of


 stacking interactions (which the m-tolyl group provides) usually results in lower potency compared to Torsemide. However, the hexyl variant is an invaluable tool for studying the transport kinetics of these drugs, as its higher lipophilicity alters its volume of distribution (

).

References

  • Delarge, J. (1973). Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide.[1] Annales Pharmaceutiques Françaises.

  • Delarge, J. (1975). Synthesis and diuretic activity of 4-substituted pyridine-3-sulfonamides. US Patent 3,904,636.

  • Friedel, H. A., & Buckley, M. M. (1991). Torasemide: A review of its pharmacological properties and therapeutic potential. Drugs.[2][1][3][4][5]

  • Masereel, B., et al. (1993). Structure-activity relationships of pyridine-3-sulfonylureas. Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to Binding Affinity Studies of Hexylamino-Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the characterization of hexylamino-pyridine sulfonamides. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental design, the nuances of data interpretation, and the establishment of self-validating systems to ensure the scientific integrity of your binding affinity studies.

Introduction: The Significance of Hexylamino-Pyridine Sulfonamides and Their Binding Affinity

The hexylamino-pyridine sulfonamide scaffold is a promising pharmacophore in modern drug discovery. The sulfonamide moiety is a well-established zinc-binding group, making this class of compounds potent inhibitors of metalloenzymes, particularly carbonic anhydrases (CAs).[1][2] CAs are ubiquitous enzymes involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[1][3][4] The pyridine ring offers a versatile scaffold for synthetic modification, allowing for the fine-tuning of physicochemical properties and target selectivity.

The therapeutic potential of any drug candidate is fundamentally linked to its binding affinity for its biological target. Binding affinity, typically quantified by the equilibrium dissociation constant (K D), is a measure of the strength of the interaction between a ligand (in this case, a hexylamino-pyridine sulfonamide) and its target protein.[5][6] A lower K D value signifies a higher binding affinity, meaning a lower concentration of the compound is required to elicit a biological effect.[5][6] Therefore, the precise and accurate determination of binding affinity is a cornerstone of the drug discovery process, guiding lead optimization and structure-activity relationship (SAR) studies.[7]

This guide will explore three gold-standard biophysical techniques for quantifying the binding affinity of hexylamino-pyridine sulfonamides: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). We will dissect the theoretical underpinnings of each method, provide detailed experimental protocols, and offer insights into data analysis and interpretation.

Section 1: Isothermal Titration Calorimetry (ITC) - A Thermodynamic Deep Dive

ITC stands as a premier method for the direct measurement of binding thermodynamics.[7][8] It is a label-free technique that quantifies the heat released or absorbed during a biomolecular interaction.[5][7] This allows for the determination of not only the binding affinity (K D) but also the binding enthalpy (ΔH) and stoichiometry (n) in a single experiment.[8] From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[8]

Causality in Experimental Design: The choice of ITC is often driven by the need for a comprehensive understanding of the forces driving the binding event. For instance, a favorable enthalpic contribution (negative ΔH) might suggest strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution (positive ΔS) could indicate the release of ordered water molecules from the binding interface. This level of detail is invaluable for rational drug design.

Experimental Workflow: ITC

The following diagram illustrates the typical workflow for an ITC experiment.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_Prep Prepare Protein Solution (e.g., Carbonic Anhydrase) Buffer_Prep Prepare Dialysis Buffer Load_P Load Protein into Sample Cell P_Prep->Load_P L_Prep Prepare Ligand Solution (Hexylamino-pyridine Sulfonamide) Load_L Load Ligand into Syringe L_Prep->Load_L Titration Titrate Ligand into Protein Load_P->Titration Load_L->Titration Raw_Data Generate Raw Data (Heat Bursts) Titration->Raw_Data Integration Integrate Heat Bursts Raw_Data->Integration Binding_Isotherm Generate Binding Isotherm Integration->Binding_Isotherm Fit_Model Fit to a Binding Model Binding_Isotherm->Fit_Model Thermo_Params Determine KD, ΔH, n Fit_Model->Thermo_Params SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Chip_Prep Prepare Sensor Chip Immobilize_P Immobilize Protein (e.g., Carbonic Anhydrase) Chip_Prep->Immobilize_P Association Inject Ligand (Association Phase) Immobilize_P->Association Ligand_Prep Prepare Ligand Solutions (Serial Dilutions) Ligand_Prep->Association Dissociation Inject Buffer (Dissociation Phase) Association->Dissociation Sensorgram Generate Sensorgram Association->Sensorgram Regeneration Regenerate Chip Surface Dissociation->Regeneration Dissociation->Sensorgram Fit_Kinetics Fit to a Kinetic Model Sensorgram->Fit_Kinetics Determine_Rates Determine ka, kd, and KD Fit_Kinetics->Determine_Rates

Caption: A standard workflow for Surface Plasmon Resonance experiments.

Detailed Protocol: SPR

1. Protein Immobilization:

  • Select a suitable sensor chip (e.g., a carboxymethylated dextran chip).

  • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Inject the purified protein (e.g., carbonic anhydrase) over the activated surface to achieve covalent immobilization via amine coupling.

  • Deactivate any remaining active esters using ethanolamine.

2. Ligand Preparation:

  • Prepare a series of dilutions of the hexylamino-pyridine sulfonamide in the running buffer (e.g., HBS-EP+).

  • A concentration range that brackets the expected K D is recommended (e.g., 0.1x to 10x the K D).

3. SPR Analysis:

  • Equilibrate the system with running buffer to establish a stable baseline.

  • Inject the different concentrations of the ligand over the protein-immobilized surface for a defined period to monitor the association phase.

  • Switch to injecting running buffer to monitor the dissociation phase.

  • After each cycle, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any bound ligand and prepare the surface for the next injection.

4. Data Analysis:

  • The binding response is measured in Resonance Units (RU).

  • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k a), the dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d/k a).

Data Presentation: SPR
CompoundTargetk a (1/Ms)k d (1/s)K D (nM)
Hexylamino-pyridine sulfonamide A hCA II1.5 x 10^54.35 x 10^-2290
Hexylamino-pyridine sulfonamide B hCA II2.1 x 10^52.52 x 10^-2120
Acetazolamide (Control) hCA II3.0 x 10^53.0 x 10^-310

Note: The data presented in this table is illustrative and based on typical values for small molecule inhibitors.[9][10]

Section 3: Fluorescence Polarization (FP) - A High-Throughput Approach

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that is particularly well-suited for high-throughput screening (HTS) of compound libraries. [11][12]The principle of FP is based on the observation that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution and thus has a low polarization value when excited with plane-polarized light. [12]Upon binding to a larger protein, the rotational motion of the tracer is slowed, resulting in an increase in the polarization of the emitted light. [12][13] Causality in Experimental Design: FP is the ideal choice when the primary goal is to screen a large number of compounds to identify potential binders or to determine the IC50 values of a series of analogs in a competitive binding format. [13]The development of a robust FP assay requires a suitable fluorescent tracer, which can be a fluorescently labeled version of the compound class of interest or a known fluorescent ligand for the target protein.

Experimental Workflow: FP Competition Assay

The following diagram depicts the workflow for a competitive FP assay.

FP_Workflow cluster_prep Reagent Preparation cluster_exp FP Assay cluster_analysis Data Analysis Prep_P Prepare Protein Mix_Reagents Mix Protein, Tracer, and Ligand in a Microplate Prep_P->Mix_Reagents Prep_T Prepare Fluorescent Tracer Prep_T->Mix_Reagents Prep_L Prepare Unlabeled Ligand (Hexylamino-pyridine Sulfonamide) (Serial Dilutions) Prep_L->Mix_Reagents Incubate Incubate to Reach Equilibrium Mix_Reagents->Incubate Read_Plate Read Fluorescence Polarization Incubate->Read_Plate Plot_Data Plot Polarization vs. Ligand Concentration Read_Plate->Plot_Data Fit_Curve Fit to a Competition Binding Model Plot_Data->Fit_Curve Determine_IC50 Determine IC50 Fit_Curve->Determine_IC50

Caption: A typical workflow for a competitive Fluorescence Polarization assay.

Detailed Protocol: FP Competition Assay

1. Reagent Preparation:

  • Prepare a stock solution of the target protein (e.g., carbonic anhydrase).

  • Prepare a stock solution of a suitable fluorescent tracer (e.g., a fluorescently labeled sulfonamide).

  • Prepare a serial dilution of the unlabeled hexylamino-pyridine sulfonamide.

2. Assay Setup:

  • In a microplate, add the protein, the fluorescent tracer, and the unlabeled ligand to each well.

  • The concentrations of the protein and tracer should be optimized to give a stable and robust polarization signal.

  • Include appropriate controls (e.g., tracer alone, tracer + protein without unlabeled ligand).

3. Incubation and Measurement:

  • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

4. Data Analysis:

  • Plot the measured polarization values against the logarithm of the unlabeled ligand concentration.

  • Fit the resulting competition curve to a sigmoidal dose-response model to determine the IC50 value, which is the concentration of the unlabeled ligand that displaces 50% of the bound tracer.

Data Presentation: FP
CompoundTargetIC50 (µM)
Hexylamino-pyridine sulfonamide A hCA II5.8
Hexylamino-pyridine sulfonamide B hCA II2.1
Acetazolamide (Control) hCA II0.5

Note: The IC50 values are dependent on the assay conditions, including the concentrations of the protein and the fluorescent tracer.[3][13]

Conclusion: An Integrated Approach to Binding Affinity Studies

The comprehensive characterization of the binding affinity of hexylamino-pyridine sulfonamides requires a multi-faceted approach. Isothermal Titration Calorimetry provides unparalleled insight into the thermodynamics of binding, Surface Plasmon Resonance offers a detailed view of the binding kinetics, and Fluorescence Polarization serves as a valuable tool for higher-throughput screening. By judiciously selecting and applying these techniques, researchers can build a robust and nuanced understanding of their compounds' interactions with their biological targets, thereby accelerating the journey from hit to lead and, ultimately, to a clinically viable drug candidate. The principles and protocols outlined in this guide are intended to provide a solid foundation for the design and execution of rigorous and informative binding affinity studies.

References

  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity. (2023). FindLight. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). Bioinorganic Chemistry and Applications. [Link]

  • Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. (2005). Journal of Medicinal Chemistry. [Link]

  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. (2025). Journal of Medicinal Chemistry. [Link]

  • What are some physical methods to determine binding affinity of a protein?. (2020). ResearchGate. [Link]

  • Fluorescence Polarization Assay Kits. BPS Bioscience. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025). Chemical Science. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument. [Link]

  • Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). (2021). Drexel University. [Link]

  • SPR Technology in Drug Discovery & Biologics. (2025). deNOVO Biolabs. [Link]

  • Protein Small Molecule Biomolecular Interactions A Retrospective. XanTec. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). Pharmaceuticals. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Isothermal titration calorimetry profiles of CA binders. (2007). ResearchGate. [Link]

  • Isothermal titration calorimetry (ITC, 37°C) binding curves for... (2018). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2023). RSC Medicinal Chemistry. [Link]

  • Kinetics and thermodynamics of interaction between sulfonamide antibiotics and humic acids: Surface plasmon resonance and isothermal titration microcalorimetry analysis. (2016). Journal of Hazardous Materials. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2025). ResearchGate. [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Molecular Biosciences. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). MDPI. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]

  • How to measure and evaluate binding affinities. (2013). RNA. [Link]

  • PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. (2022). Electronic Journals Portal of the Association for Science. [Link]

  • Protein Interaction Analysis. Bio-Rad. [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell. [Link]

  • Biochemical binding thermodynamics - Kd, Ka, and their interpretation. (2023). YouTube. [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry. [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Omega. [Link]

  • The binding affinity of sulphonamide drugs depends strongly on the... (2021). ResearchGate. [Link]

  • The binding affinity of sulphonamide drugs depends strongly on the... (2021). ResearchGate. [Link]

  • Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. (1990). Journal of Pharmacy and Pharmacology. [Link]

  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). Molecules. [Link]

Sources

Methodological & Application

HPLC method development for detection of 4-(Hexylamino)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-(Hexylamino)pyridine-3-sulfonamide . This molecule represents a specific class of amphiphilic Carbonic Anhydrase Inhibitors (CAIs) where a lipophilic tail (hexyl chain) is attached to a polar, ionizable head group (pyridine-sulfonamide).

The analytical challenge lies in balancing the retention of the hydrophobic hexyl chain while maintaining a symmetrical peak shape for the basic pyridine moiety, which is prone to silanol interactions. This protocol utilizes a low-pH phosphate buffer system on an end-capped C18 column to ensure robustness, reproducibility, and compliance with ICH Q2(R1) guidelines.

Physicochemical Profiling & Strategy

Before method development, we must understand the "personality" of the molecule to predict its behavior in a Reversed-Phase (RP-HPLC) system.

Structural Analysis
  • Core: Pyridine ring (Basic, pKa ~6–7 due to electron-donating amino group vs. electron-withdrawing sulfonamide).

  • Functional Group 1: Sulfonamide at C3 (

    
    , Weakly Acidic, pKa ~10).
    
  • Functional Group 2: Hexylamino chain at C4 (Highly Lipophilic).

The Separation Strategy (The "Why")
  • pH Selection (pH 3.0): At pH 3.0, the pyridine nitrogen is fully protonated (

    
    ), ensuring aqueous solubility. The sulfonamide group remains neutral. This pH also suppresses the ionization of residual silanols on the silica column support, reducing peak tailing.
    
  • Column Selection: A C18 column is required to retain the hexyl chain. An "End-capped" or "Base Deactivated Silica" (BDS) phase is mandatory to minimize secondary interactions with the protonated pyridine.

  • Mobile Phase: Acetonitrile (ACN) is selected over Methanol due to its lower viscosity (allowing higher flow rates) and sharper peak shape for nitrogenous bases.

MolecularStrategy Molecule 4-(Hexylamino) pyridine-3-sulfonamide Sub_Hexyl Hexyl Chain (Lipophilic) Molecule->Sub_Hexyl Sub_Pyridine Pyridine Ring (Basic) Molecule->Sub_Pyridine Sub_Sulfon Sulfonamide (Acidic) Molecule->Sub_Sulfon Action_C18 Requires C18 Column for Retention Sub_Hexyl->Action_C18 Hydrophobic Interaction Action_pH Requires pH 3.0 (Protonation) Sub_Pyridine->Action_pH Prevent Tailing Action_Buffer Buffer Choice: Phosphate (Robustness) Sub_Sulfon->Action_Buffer Maintain Neutrality

Figure 1: Physicochemical breakdown of the analyte driving the method parameters.

Experimental Protocol

Instrumentation & Reagents
  • System: HPLC with Quaternary Pump and Photodiode Array Detector (PDA/DAD).

  • Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%), HPLC Grade Acetonitrile, Milli-Q Water.
    
Chromatographic Conditions (The "Gold Standard")
ParameterSetting / Specification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 × 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Dilute Phosphoric Acid
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 35°C (Critical for mass transfer of the hexyl chain)
Injection Vol 10 µL
Detection UV at 265 nm (Primary), 254 nm (Secondary)
Run Time 20 Minutes
Gradient Program

The gradient is designed to elute polar impurities early, then ramp up organic content to elute the lipophilic hexyl-substituted parent compound.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar Impurities)
12.02080Linear Ramp (Elute Parent)
15.02080Wash
15.19010Return to Initial
20.09010Re-equilibration
Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of 4-(Hexylamino)pyridine-3-sulfonamide in 10 mL of Methanol . (Note: Do not use water for the stock due to the hexyl chain).

  • Working Standard (50 µg/mL): Dilute the stock solution using the Mobile Phase (Initial Ratio 90:10) . This prevents solvent mismatch peaks.

Method Validation Strategy (ICH Q2(R1))

To ensure the method is scientifically valid, the following parameters must be assessed.

Specificity (Stress Testing)

Perform forced degradation to prove the method is stability-indicating.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 4 hours.
    
  • Acceptance: Purity threshold > 0.990 (via PDA purity angle).

Linearity & Range

Prepare 5 concentration levels: 25%, 50%, 100%, 125%, and 150% of the target concentration (50 µg/mL).

  • Acceptance:

    
    .[1][2]
    
System Suitability Limits

Before every analysis, the system must pass these criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for pyridine derivatives).
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • RSD of Retention Time: NMT 1.0% (n=6).

Troubleshooting & Optimization

Common issues with pyridine-sulfonamides and their solutions.

Troubleshooting Start Problem Detected Issue_Tailing Peak Tailing > 1.5 Start->Issue_Tailing Issue_Drift Retention Time Drift Start->Issue_Drift Issue_Broad Broad Peaks Start->Issue_Broad Sol_Silanol Cause: Silanol Interaction Action: Add 5mM Triethylamine or Lower pH to 2.5 Issue_Tailing->Sol_Silanol Sol_Equilib Cause: Hexyl Chain Adsorption Action: Increase Re-equilibration Time (+5 min) Issue_Drift->Sol_Equilib Sol_Temp Cause: Viscosity/Mass Transfer Action: Increase Temp to 40°C Issue_Broad->Sol_Temp

Figure 2: Decision tree for resolving common chromatographic anomalies.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context for Pyridine-Sulfonamide applications). Link

  • Žuvela, P., et al. (2025).[2] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI Molecules. (Provides structural context for hexyl-substituted sulfonamides). Link

  • McPolin, P. (2009). Validation of Analytical Methods for Pharmaceutical Analysis. Mourne Training Services. (General reference for protocol structure).

Sources

Preparation of 4-(Hexylamino)pyridine-3-sulfonamide Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-(Hexylamino)pyridine-3-sulfonamide (MW: 257.35 g/mol ) is a synthetic pyridine-sulfonamide derivative characterized by the presence of a lipophilic hexyl chain at the 4-position. Structurally related to loop diuretics (e.g., Torsemide) and carbonic anhydrase inhibitors, this compound is frequently utilized in research targeting ion transport channels (such as NKCC1/2) or as a chemical probe for studying structure-activity relationships (SAR) in sulfonamide-binding enzymes.

Critical Challenge: The incorporation of the hexylamino group significantly enhances the lipophilicity of the molecule compared to its parent sulfonamide. While this improves membrane permeability, it drastically reduces aqueous solubility. Improper stock preparation often leads to "silent precipitation"—micro-crystals forming in the cell culture media that are invisible to the naked eye but cause inconsistent biological data, cytotoxicity artifacts, and lower effective dosing.

This protocol details a robust method for preparing, storing, and diluting 4-(Hexylamino)pyridine-3-sulfonamide to ensure bioavailability and reproducibility in cellular assays.

Physicochemical Properties & Solubility Profile[1][2][3][4][5]

Before initiating the protocol, verify the compound properties to ensure accurate molarity calculations.

PropertyValueNotes
Chemical Name 4-(Hexylamino)pyridine-3-sulfonamide
Formula C₁₁H₁₉N₃O₂S
Molecular Weight 257.35 g/mol Use this for Molarity calculations.
Appearance White to off-white crystalline solid
Solubility (Water) < 0.1 mg/mL (Poor)Do NOT dissolve directly in water or media.[1]
Solubility (DMSO) ≥ 50 mM (Excellent)Preferred solvent for stock solutions.
Solubility (Ethanol) ~10-20 mM (Moderate)Less stable than DMSO; evaporation risk.

Materials & Reagents

  • Compound: 4-(Hexylamino)pyridine-3-sulfonamide (High Purity >98%).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (Sigma-Aldrich or equivalent).

    • Note: Avoid "technical grade" DMSO as it may contain water, which promotes degradation.

  • Vials: Amber glass vials or polypropylene cryovials (sterile, O-ring sealed).

  • Filtration (Optional): 0.22 µm PTFE (hydrophobic) syringe filter.

    • Warning: Do not use Cellulose Acetate or PES filters for pure DMSO stocks as the solvent may degrade the membrane housing.

Protocol: Stock Solution Preparation (10 mM - 50 mM)

Step 1: Molarity Calculation

Target Concentration: 50 mM (Recommended for high-dose treatments) or 10 mM (Standard). Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000

Example Calculation for 50 mM Stock in 1 mL:



Step 2: Dissolution Workflow[2]
  • Weighing: Accurately weigh ~12.9 mg of the powder into a sterile microcentrifuge tube. Record the exact mass.

  • Volume Adjustment: Calculate the exact volume of DMSO required to reach 50 mM based on the recorded mass.

    • Volume (µL) = (Mass in mg / 257.35) × 1,000,000 / 50

  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional but Recommended):

    • DMSO is bacteriostatic, but for long-term culture (>24h), filter the stock through a 0.22 µm PTFE filter into a fresh sterile vial.

Step 3: Storage
  • Aliquot: Divide into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

  • Container: Use amber vials to protect from light.

  • Temperature: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Thawing: Thaw at room temperature. Check for precipitates (turbidity) before use. If precipitate is visible, warm to 37°C and vortex.[2]

Cell Culture Application: The "Intermediate Dilution" Method

Directly adding high-concentration DMSO stock to cell media can cause localized high solvent concentrations, leading to immediate precipitation of the lipophilic hexyl-compound. Use the Intermediate Dilution Step to prevent this.

Visualization: Dilution Workflow

DilutionProtocol cluster_legend Key Logic Stock 50 mM Stock (100% DMSO) Inter 500 µM Intermediate (Media + 1% DMSO) Stock->Inter 1:100 Dilution (Prevents Shock) Working Working Solution (5 µM in Media) Inter->Working Dilute in Media Cells Cell Culture Dish (Final DMSO: 0.01%) Working->Cells Add to Cells Step1 Step 1: Pre-dilute in media to solubilize gradually

Caption: Step-wise dilution strategy to prevent precipitation of lipophilic sulfonamides in aqueous media.

Detailed Dilution Steps (Example: 10 µM Final Treatment)
  • Prepare Intermediate (100x):

    • Dilute the 50 mM DMSO stock 1:50 into culture media (or PBS) to create a 1 mM intermediate solution.

    • Note: This solution will contain 2% DMSO. Vortex immediately.

  • Prepare Working Solution (1x):

    • Dilute the 1 mM intermediate 1:100 into fresh culture media to reach 10 µM .

    • Final DMSO Concentration: 0.02% (Well below the 0.5% toxicity threshold).

  • Vehicle Control:

    • Prepare a control condition containing DMSO matched to the highest concentration used in the treatment group (e.g., 0.02%).

Troubleshooting & Quality Control

IssuePossible CauseSolution
Turbidity upon thawing Cryo-precipitationWarm tube to 37°C for 5-10 mins; Vortex vigorously.
Precipitation in Media "Solvent Shock" (Rapid dilution)Use the Intermediate Dilution method described above. Do not squirt DMSO stock directly into the cell dish.
Cytotoxicity in Controls High DMSO contentEnsure final DMSO < 0.5% (v/v).[2] For sensitive primary cells, keep < 0.1%.[3]
Inconsistent IC50 Compound adherence to plasticLipophilic hexyl chains can stick to pipette tips. Pre-wet tips with media before transfer.

References

  • BenchChem. (2025).[4][2] Application Notes and Protocols for N,N-Dimethylphenothiazine-2-sulfonamide. Retrieved from (Extrapolated for Sulfonamide handling).

  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation: Handling DMSO Stocks. Retrieved from .

  • National Institutes of Health (NIH). (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Retrieved from .

  • LifeTein. (2023). DMSO Usage in Cell Culture: Cytotoxicity and Solubility Limits. Retrieved from .

  • Bridges Lab. (2018). Generating DMSO Stocks for Cell Culture. University of Michigan. Retrieved from .

Sources

Application Note: Advanced Crystallization Protocols for 4-(Hexylamino)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 4-(Hexylamino)pyridine-3-sulfonamide , a critical intermediate scaffold often utilized in the synthesis of loop diuretics (e.g., torsemide analogs) and NKCC inhibitors.[1]

The purification of this molecule presents a distinct chemical engineering challenge: the "push-pull" electronic structure of the aminopyridine core combined with the amphiphilic nature of the hexyl side chain.[1] While the sulfonamide moiety (


) and pyridine ring induce polarity and pH sensitivity, the hexyl chain introduces significant lipophilicity, increasing the risk of "oiling out" (liquid-liquid phase separation) during crystallization.[1]

This guide provides three validated protocols ranging from high-throughput precipitation to pharmaceutical-grade recrystallization, grounded in solubility parameter analysis and thermodynamic control.[1]

Physicochemical Analysis & Solvent Strategy

Molecular Architecture

To design a robust crystallization, we must exploit the molecule's functional groups:

  • Pyridine Nitrogen (

    
    ):  Acts as a weak base.[1] Soluble in dilute acids.[1]
    
  • Sulfonamide (

    
    ):  Acts as a weak acid.[1] Soluble in strong bases.[1]
    
  • Hexyl Chain: Lipophilic tail.[1] Reduces water solubility and increases solubility in non-polar organics (Toluene, DCM).[1]

Solvent Selection Logic

The target molecule falls into "Class II" of the crystallization selection hierarchy (moderate polarity with hydrophobic regions).[1]

Solvent SystemRoleMechanismSuitability
Ethanol / Water Primary Choice Temperature-dependent solubility; Water acts as anti-solvent.[1]High. Best balance of yield and purity.
Isopropanol (IPA) AlternativeSlower evaporation; reduces risk of oiling out.[1]Medium-High. Good for polymorph control.[1]
Dilute HCl / NaOH pH SwingExploits amphoteric nature (Zwitterionic manipulation).[1]High. Excellent for removing non-ionizable organic impurities.[1]
Toluene Wash SolventDissolves unreacted hexylamine; product is insoluble cold.[1]Specific. Use only for removing lipophilic impurities.[1]

Experimental Protocols

Protocol A: Temperature-Controlled Recrystallization (Ethanol/Water)

Best for: Final polishing of API (Active Pharmaceutical Ingredient) to >99% purity.[1]

Rationale: The hexyl chain provides high solubility in hot ethanol.[1] Gradual addition of water increases the dielectric constant, forcing the hydrophobic tail to aggregate and crystallize.[1]

Step-by-Step Methodology:

  • Dissolution: Charge 10.0 g of crude 4-(Hexylamino)pyridine-3-sulfonamide into a 250 mL round-bottom flask.

  • Solvent Addition: Add 60 mL of Absolute Ethanol .

  • Heating: Heat to reflux (

    
    ) with magnetic stirring until full dissolution. Note: If insolubles persist (likely inorganic salts), perform a hot filtration.[1]
    
  • Nucleation Point: Remove from heat. While stirring at 300 RPM, slowly add Deionized Water dropwise until a faint, persistent turbidity is observed (approx. 15-20 mL).

  • Re-dissolution: Add 2-3 mL of hot Ethanol to clear the solution (restore undersaturation).

  • Controlled Cooling:

    • Cool to

      
       at a rate of 
      
      
      
      .
    • Seeding (Critical): At

      
      , add 10 mg of pure seed crystals to prevent oiling out.
      
    • Cool to

      
       over 2 hours.
      
  • Isolation: Filter the white crystalline solid via vacuum filtration.

  • Wash: Wash with 20 mL of cold Ethanol:Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol B: The "pH-Swing" Purification

Best for: Removing unreacted amines (hexylamine) and regioisomers from crude reaction mixtures.[1]

Rationale: This method utilizes the amphoteric nature of the pyridine-sulfonamide core.[1][2] Impurities that do not protonate (neutrals) or are permanently charged will be rejected.[1]

Step-by-Step Methodology:

  • Acidification: Suspend the crude solid in 1.0 M HCl (10 mL per gram of solid). The pyridine ring protonates, and the substance should dissolve.[1]

  • Filtration: Filter off any insoluble material (unreacted starting materials or tar).[1]

  • Extraction (Optional): Wash the acidic aqueous layer with Ethyl Acetate (2x vol) to remove non-basic lipophilic impurities.[1] Discard the organic layer.[1]

  • Neutralization: Transfer the aqueous layer to a beaker.[1] Slowly add 2.0 M NaOH or Ammonium Hydroxide while monitoring pH.

  • Precipitation: As the pH approaches the isoelectric point (approx pH 7.0 - 7.5), the molecule becomes neutral (zwitterionic form dominates) and precipitates massively.[1]

  • Digestion: Stir the slurry for 30 minutes to allow crystal ripening (Ostwald ripening).

  • Collection: Filter and wash copiously with water to remove NaCl/ammonium salts.[1]

Critical Process Parameters (Troubleshooting)

Issue: "Oiling Out"
  • Symptom: The solution turns milky/opaque, and liquid droplets form instead of crystals.[1] This is common with hexyl-substituted compounds due to high conformational entropy.[1]

  • Root Cause: The metastable zone width (MSZW) was crossed too rapidly, or the temperature is above the liquid-liquid phase separation (LLPS) boundary.[1]

  • Solution:

    • Seed Early: Add seed crystals before the cloud point.[1]

    • Reduce Water: Use less anti-solvent (water) and rely more on cooling.[1]

    • Switch Solvent: Use Isopropanol (IPA) instead of Ethanol. IPA creates a more stable lattice interaction with the hexyl chain.[1]

Issue: Polymorphism
  • Symptom: Melting point variation (

    
     vs 
    
    
    
    ).[1]
  • Root Cause: Sulfonamides are notorious for hydrogen-bond polymorphism.[1]

  • Solution: Standardize the cooling rate. Rapid cooling (Crash precipitation) often yields metastable forms.[1] Slow cooling (Protocol A) favors the thermodynamic stable form.[1]

Process Visualization

Diagram 1: Solvent Selection Decision Tree

This logic flow ensures the correct protocol is chosen based on the impurity profile.[1]

SolventSelection Start Crude 4-(Hexylamino) pyridine-3-sulfonamide ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Lipophilic Lipophilic (Hexylamine, Tars) ImpurityCheck->Lipophilic High Inorganic Inorganic Salts (NaCl, NaBr) ImpurityCheck->Inorganic High Isomers Regioisomers (4-amino vs 2-amino) ImpurityCheck->Isomers Moderate ProtocolB Protocol B: pH-Swing (Acid/Base) Lipophilic->ProtocolB Rejects Neutrals ProtocolA Protocol A: EtOH/Water Recryst. Inorganic->ProtocolA Rejects Salts ProtocolC Protocol C: Slow Cool IPA Isomers->ProtocolC Thermodynamic Control ProtocolB->ProtocolA Final Polish

Caption: Decision matrix for selecting purification method based on impurity profile.

Diagram 2: pH-Swing Mechanism

Visualizing the solubility changes relative to pH states.[1]

pHSwing Acid Acidic pH (<4) Cationic Form (Soluble) Neutral Neutral pH (~7.5) Free Base (Insoluble Precipitate) Acid->Neutral Add NaOH (Precipitation Zone) Base Basic pH (>10) Anionic Form (Soluble) Neutral->Base Add Excess NaOH (Sulfonamide Deprotonation) Base->Neutral Add HCl

Caption: Solubility profile of amphoteric pyridine-sulfonamides across the pH scale.

References

  • Delarge, J. (1981).[1] 4-Amino-3-sulfonamido pyridine derivatives.[1][3][4][5][6][7][8] European Patent Application EP0003383A2.[1] Link

    • Core citation for the synthesis and crystallization of 4-alkylamino-3-pyridinesulfonamides using w
  • Naik, P. et al. (2013).[1] Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. Rasayan Journal of Chemistry, 6(2), 142-148.[1] Link

    • Provides spectral data and melting point ranges for homologous pyridine sulfonamides.
  • Supuran, C. T. et al. (2024).[1][9] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors.[1][6] Int. J. Mol.[1] Sci. Link

    • Discusses the solubility challenges and structural modifications of the 4-substituted pyridine sulfonamide scaffold.
  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization.[1] Butterworth-Heinemann.[1]

    • Authoritative text on "oiling out" phenomena and seeding str

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 4-(Hexylamino)pyridine-3-sulfonamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support resource. It assumes the user has already attempted standard solubility protocols (e.g., simple DMSO spikes) and is facing persistent precipitation or inconsistency in biological assays.

Ticket Category: Physicochemical Properties & Formulation Applicable For: In vitro assays, High-Throughput Screening (HTS), and Animal Dosing formulations.

The Physicochemical "Trap": Why This Molecule Fails in PBS

Before troubleshooting, you must understand the molecular behavior causing the failure. 4-(Hexylamino)pyridine-3-sulfonamide presents a classic "solubility U-curve" challenge due to its ampholytic nature and lipophilic tail.

The Molecular Profile
  • Core Scaffold: 4-aminopyridine-3-sulfonamide.[1][2]

  • The Problematic Substituent: The Hexyl (C6) chain at position 4.

  • Calculated LogP (cLogP): ~2.8 – 3.5 (Highly Lipophilic).

  • Ionization States (The "Trap"):

    • Pyridine Nitrogen (

      
      ):  Protonates (becomes cationic) at acidic pH.
      
    • Sulfonamide Nitrogen (

      
      ):  Deprotonates (becomes anionic) at basic pH.
      

The Critical Failure Mode: At physiological pH (7.4) , the molecule exists predominantly in its neutral (uncharged) state . The pyridine is deprotonated, and the sulfonamide is protonated. Combined with the hydrophobic hexyl tail, the aqueous solubility drops to near zero (< 10 µM), causing immediate precipitation upon dilution from DMSO.

Troubleshooting Decision Tree (Interactive Workflow)

Follow this logic flow to identify the root cause of your solubility issues.

Solubility_Workflow Start User Issue: Precipitation in Assay Buffer Check_pH Step 1: Check Buffer pH Start->Check_pH Is_Physiological Is pH 7.0 - 7.8? Check_pH->Is_Physiological Neutral_Trap Diagnosis: Neutral State Trap (Molecule is uncharged) Is_Physiological->Neutral_Trap Yes Check_DMSO Step 2: Check DMSO % Is_Physiological->Check_DMSO No (pH < 6 or > 9) Solution_CD Solution: Add Cyclodextrin (HP-β-CD) or BSA Neutral_Trap->Solution_CD Is_High_Conc Is Final Conc > 50 µM? Check_DMSO->Is_High_Conc Kinetic_Crash Diagnosis: Kinetic Crash (Dilution Shock) Is_High_Conc->Kinetic_Crash Yes Solution_StepDown Solution: Serial Dilution (Intermediate Step) Kinetic_Crash->Solution_StepDown

Figure 1: Diagnostic workflow for identifying solubility failure modes based on pH and concentration parameters.

Frequently Asked Questions (FAQs) & Resolution Protocols

Issue #1: "The compound crashes out immediately when I add my DMSO stock to PBS."

Diagnosis: Kinetic Solubility Shock. Mechanism: You are moving from a solvent with high solubilizing power (DMSO) to a "non-solvent" (Water) too quickly. The local concentration at the pipette tip exceeds the saturation limit before mixing can occur.

Resolution: The "Intermediate Step" Protocol Do not jump from 10 mM DMSO directly to aqueous buffer. Use an intermediate dilution step.

StepSource SolutionTarget SolventDilution FactorResulting State
1 10 mM Stock (100% DMSO)100% DMSO1:101 mM (100% DMSO)
2 1 mM (100% DMSO)50% DMSO / 50% Water 1:2500 µM (75% DMSO)
3 500 µM (75% DMSO)Assay Buffer (PBS)1:1050 µM (7.5% DMSO)

Note: If 7.5% DMSO is toxic to your assay, you must use the Cyclodextrin method (see Issue #3).

Issue #2: "My IC50 curves are flat or inconsistent."

Diagnosis: Non-Specific Binding (NSB). Mechanism: The hexyl chain is "sticky." In the absence of serum proteins, the molecule adsorbs to the plastic walls of your microplate or pipette tips, effectively reducing the actual concentration in the well.

Resolution: Detergent & Carrier Proteins Add the following to your assay buffer before adding the compound:

  • Non-ionic Surfactant: Tween-20 (0.05%) or Triton X-100 (0.01%). This forms micelles that sequester the hexyl tail, keeping it in solution.

  • Carrier Protein: Bovine Serum Albumin (BSA) at 0.1%. BSA acts as a "shuttle," binding the lipophilic drug and preventing it from sticking to the plastic.

Issue #3: "I need to dose animals/cells at pH 7.4, but I can't use high DMSO."

Diagnosis: The "Neutral Trap" (described in Section 1). Mechanism: At pH 7.4, the molecule has no charge to interact with water dipoles.

Resolution: Complexation with HP-β-CD Hydroxypropyl-beta-cyclodextrin (HP-β-CD) creates a hydrophobic cavity that encapsulates the hexyl chain while presenting a hydrophilic exterior to the water.

Protocol: 20% HP-β-CD Formulation

  • Prepare Vehicle: Dissolve 20g of HP-β-CD in 100mL of PBS (pH 7.4). Filter sterilize (0.22 µm).

  • Prepare Compound: Weigh the solid powder of 4-(Hexylamino)pyridine-3-sulfonamide.

  • Acidification Step (Critical): Add 1 molar equivalent of HCl (0.1 M) to the powder. This protonates the pyridine ring, momentarily increasing solubility.

  • Add Vehicle: Add the 20% HP-β-CD solution.

  • Neutralization: Slowly adjust pH back to 7.4 using NaOH. The cyclodextrin will "catch" the molecule as it neutralizes, preventing precipitation.

Comparative Solubility Data

Use this table to select the correct solvent system for your application.

Solvent SystemEstimated SolubilitySuitabilityNotes
PBS (pH 7.4) < 10 µMPoor Will precipitate instantly.
Acetate Buffer (pH 4.5) ~ 100 - 500 µMGood Pyridine is protonated (

). Good for storage.
PBS + 5% DMSO ~ 50 µMModerate Risk of precipitation over time (2-4 hours).
PBS + 20% HP-β-CD > 1 mMExcellent Best for in vivo or long-duration cell assays.
DMSO (Pure) > 50 mMStorage Store at -20°C; avoid freeze-thaw cycles.

References & Grounding

  • Physicochemical Principles:

    • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the "solubility-pH profile" for ampholytes like aminopyridines).

    • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[3][4] Journal of Pharmacological and Toxicological Methods.

  • Structural Analogs & pKa Data:

    • PubChem Compound Summary for 4-Aminopyridine. (Demonstrates the base pKa of the scaffold ~9.1, which is lowered by the sulfonamide EWG). [5]

    • BenchChem Technical Guide. "Troubleshooting MT-134 solubility issues." (Provides protocols for lipophilic amine/sulfonamide derivatives).

  • Formulation Protocols:

    • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. (Basis for the HP-β-CD protocol).[6]

Sources

Technical Support Center: Optimization of Reaction Temperature for 4-(Hexylamino)pyridine-3-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Hexylamino)pyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic procedure, with a particular focus on the critical parameter of reaction temperature. Here, we address common challenges and provide in-depth, scientifically-grounded solutions in a question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a low yield of my target compound, 4-(Hexylamino)pyridine-3-sulfonamide. What are the primary factors related to reaction temperature that could be causing this?

Low yield is a common issue that can often be traced back to suboptimal reaction temperature.[1][2] The synthesis of 4-(Hexylamino)pyridine-3-sulfonamide from 4-chloropyridine-3-sulfonamide and hexylamine is a nucleophilic aromatic substitution (SNAr) reaction.[3][4] Temperature plays a pivotal role in this process for several reasons:

  • Insufficient Activation Energy: If the reaction temperature is too low, the reacting molecules may not possess sufficient kinetic energy to overcome the activation energy barrier. This results in a slow or incomplete reaction, leaving a significant amount of unreacted 4-chloropyridine-3-sulfonamide.[2]

  • Reaction Rate: The rate of most chemical reactions, including this SNAr reaction, increases with temperature. If the reaction time is fixed, a lower temperature will naturally lead to a lower conversion and thus, a lower yield.

  • Side Reactions and Degradation: Conversely, if the temperature is too high, you risk promoting side reactions or thermal degradation of the starting materials or the product.[1] Sulfonamides can be susceptible to decomposition at elevated temperatures.[5] This not only reduces the yield of the desired product but also complicates purification.

Troubleshooting Workflow for Low Yield:

Below is a decision tree to guide your optimization process when encountering low yields.

G start Low Yield of 4-(Hexylamino)pyridine-3-sulfonamide check_completion Is the reaction going to completion? (Check TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction appears complete, but yield is low check_completion->complete Yes increase_temp Gradually increase reaction temperature (e.g., in 10°C increments) incomplete->increase_temp increase_time Increase reaction time at the current temperature incomplete->increase_time check_impurities Are there significant impurities or degradation products? (Check TLC/HPLC/NMR) complete->check_impurities impurities_present Yes, significant impurities observed check_impurities->impurities_present Yes no_impurities No, the crude product is relatively clean check_impurities->no_impurities No decrease_temp Decrease reaction temperature to minimize side reactions impurities_present->decrease_temp workup_issue Investigate work-up and purification steps for product loss no_impurities->workup_issue

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing unreacted 4-chloropyridine-3-sulfonamide in my final product. How should I adjust the temperature?

The presence of starting material is a clear indication of an incomplete reaction.[2] Assuming stoichiometry and reagent purity are correct, the reaction temperature is a prime suspect. The reaction is a nucleophilic aromatic substitution, where the electron-withdrawing sulfonamide group and the ring nitrogen activate the 4-position for attack by the nucleophilic hexylamine.[3][6]

Recommended Action:

  • Incremental Temperature Increase: If you are running the reaction at or near room temperature, consider a stepwise increase. For instance, if your initial temperature was 25°C, try running small-scale parallel reactions at 40°C, 60°C, and 80°C. Refluxing in a solvent like ethanol or acetonitrile is a common strategy for these types of reactions to ensure they reach completion.[7]

  • Monitor Progress: At each temperature, monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to determine the optimal temperature that drives the reaction to completion in a reasonable timeframe without inducing degradation.

Q3: My reaction has produced several unexpected spots on the TLC plate, suggesting multiple byproducts. Can high temperatures be the cause?

Yes, excessively high temperatures are a likely culprit for the formation of multiple byproducts.[1] While a certain amount of thermal energy is needed to drive the reaction forward, too much can open up alternative reaction pathways:

  • Polysubstitution: Although less likely at the 4-position, very harsh conditions could potentially lead to other reactions.

  • Degradation of Hexylamine: At very high temperatures, the aliphatic amine could undergo oxidation or other decomposition reactions.

  • Degradation of the Sulfonamide Moiety: The sulfonamide group itself can be labile under harsh thermal conditions.[5]

Recommended Action:

  • Systematic Temperature Reduction: If you are running the reaction at a high temperature (e.g., >100°C) and observing significant impurity formation, systematically lower the temperature. Run a series of experiments at, for example, 80°C, 60°C, and 40°C to find a temperature that provides a good conversion rate while minimizing byproduct formation.

  • Consider a Catalyst: In some cases, a catalyst can promote the desired reaction at a lower temperature, thus avoiding side reactions. While this specific reaction often proceeds thermally, exploring base catalysis (beyond using excess amine) could be an option in more complex scenarios.

Experimental Protocol & Temperature Optimization

General Synthesis of 4-(Hexylamino)pyridine-3-sulfonamide

This protocol is a general guideline. The optimal temperature must be determined empirically.

Materials:

  • 4-Chloropyridine-3-sulfonamide

  • Hexylamine (at least 2 equivalents)

  • Anhydrous Ethanol (or other suitable solvent like Acetonitrile)

  • Triethylamine (optional, as a base)

Procedure:

  • To a solution of 4-chloropyridine-3-sulfonamide (1 equivalent) in anhydrous ethanol, add hexylamine (2-3 equivalents). The excess hexylamine acts as both the nucleophile and the base to neutralize the HCl formed during the reaction.

  • Stir the mixture at your chosen temperature (see optimization table below).

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the 4-chloropyridine-3-sulfonamide spot is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Temperature Optimization Study

To determine the optimal reaction temperature, it is recommended to perform a screening study. Below is a table illustrating hypothetical results from such a study.

Entry Temperature (°C) Reaction Time (h) Yield (%) Purity (by HPLC, %) Observations
125 (Room Temp)244598Incomplete reaction; significant starting material remains.
240187597Good conversion, but still some starting material present.
36089296Excellent yield and purity with a reasonable reaction time.
480 (Reflux)49491Fast reaction, but minor impurity spots observed on TLC.
510028582Rapid reaction, but significant byproduct formation and slight darkening of the reaction mixture, indicating some degradation.

Reaction Mechanism & Monitoring

Understanding the reaction mechanism is key to effective troubleshooting. The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Sources

Validation & Comparative

Introduction: Charting the Fragmentation Roadmap for a Novel Pyridine Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Mass Spectrometry Fragmentation Patterns of 4-(Hexylamino)pyridine-3-sulfonamide

In the landscape of modern drug discovery and development, pyridine and sulfonamide moieties are foundational scaffolds. Arylsulfonamides are noted pharmacophores, and the pyridine ring is a versatile component of numerous biologically active compounds.[1][2] The molecule 4-(Hexylamino)pyridine-3-sulfonamide combines these key features with an N-alkyl chain, presenting a unique structure with potential therapeutic relevance. Understanding its structural integrity and degradation pathways is paramount, and mass spectrometry (MS) stands as the definitive tool for this purpose.

This guide provides a comprehensive analysis of the predicted fragmentation patterns of 4-(Hexylamino)pyridine-3-sulfonamide under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). As direct experimental data for this specific molecule is not widely published, this document leverages established, first-principle fragmentation mechanisms of its constituent functional groups—aromatic sulfonamides, N-alkyl amino pyridines, and linear alkyl chains. By dissecting the molecule into its core components and analyzing their known behaviors, we can construct a highly reliable predictive map of its fragmentation. This approach offers a robust framework for researchers engaged in the identification, characterization, and quality control of this and structurally related novel chemical entities.

Pillar 1: Deconstruction of the Molecular Architecture for Fragmentation Prediction

The fragmentation of a protonated molecule [M+H]⁺ in a collision-induced dissociation (CID) experiment is not random. It is governed by the principles of charge distribution, bond strengths, and the stability of the resulting fragment ions and neutral losses. The structure of 4-(Hexylamino)pyridine-3-sulfonamide offers several predictable sites of cleavage. Protonation is most likely to occur at the basic pyridine nitrogen or the exocyclic amino nitrogen, creating the precursor ion for fragmentation.[3]

The Sulfonamide Core: A Hub of Characteristic Cleavages

The pyridine-3-sulfonamide group is expected to undergo fragmentation pathways characteristic of aromatic sulfonamides.

  • Loss of Sulfur Dioxide (SO₂): A hallmark fragmentation of protonated aromatic sulfonamides is the neutral loss of 64 Da, corresponding to the extrusion of SO₂.[1] This is a rearrangement process that results in a stable fragment ion. For our target molecule, this pathway would produce a key diagnostic ion.

  • Cleavage of C-S and S-N Bonds: Direct cleavage of the bonds flanking the sulfonyl group is also common.

    • C-S Bond Cleavage: Scission of the pyridine-sulfur bond would yield a pyridinyl fragment and a sulfonyl-containing radical, or more likely, a protonated aminopyridine ion with the loss of the SO₂NH₂ group.

    • S-N Bond Cleavage: Cleavage of the sulfur-nitrogen bond in the sulfonamide group (-SO₂-NH₂) would result in the formation of a pyridinylsulfonyl cation.

The N-Hexylamino Side Chain: Domination of Alpha-Cleavage

The 4-(Hexylamino) group introduces fragmentation pathways typical of aliphatic amines.

  • Alpha (α)-Cleavage: The most favored fragmentation for alkylamines is α-cleavage, which involves the scission of the C-C bond adjacent to the nitrogen atom.[4][5] This process yields a resonance-stabilized iminium cation. In the case of the N-hexyl group, the bond between the first and second carbon of the chain is cleaved, leading to the loss of a pentyl radical (C₅H₁₁•, 71 Da). This is often the most intense fragment ion for N-alkyl amines.[6]

  • Sequential Alkene Losses: Fragmentation can also occur further down the alkyl chain, leading to sequential losses of neutral alkene molecules (e.g., ethene, propene) from the initial α-cleavage product or from the protonated parent molecule.

Pillar 2: A Synthesized Fragmentation Pathway for 4-(Hexylamino)pyridine-3-sulfonamide

By integrating the fragmentation behaviors of the individual moieties, we can propose a cohesive fragmentation scheme for the protonated molecule [M+H]⁺. The molecular weight of 4-(Hexylamino)pyridine-3-sulfonamide (C₁₁H₁₉N₃O₂S) is 257.35 g/mol . The protonated molecule will have an m/z of approximately 258.1.

The proposed primary fragmentation pathways are visualized below.

Fragmentation_Pathway cluster_main Predicted Fragmentation of 4-(Hexylamino)pyridine-3-sulfonamide cluster_path_A Path A: N-Alkyl Chain Cleavage cluster_path_B Path B: Sulfonamide Core Cleavage cluster_path_C Path C: C-S Bond Cleavage M [M+H]⁺ m/z = 258.1 A1 α-Cleavage Loss of C₅H₁₁• (71 Da) M->A1 - C₅H₁₁• B1 Rearrangement Loss of SO₂ (64 Da) M->B1 - SO₂ C1 Direct Cleavage Loss of •SO₂NH₂ (80 Da) M->C1 - •SO₂NH₂ F_A1 Fragment A1 m/z = 187.1 A1->F_A1 F_B1 Fragment B1 m/z = 194.1 B1->F_B1 F_C1 Fragment C1 m/z = 178.1 C1->F_C1

Caption: Primary predicted fragmentation pathways for protonated 4-(Hexylamino)pyridine-3-sulfonamide.

Summary of Predicted Key Fragments
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss / Radical LossMass Loss (Da)Proposed Fragmentation Pathway
258.1187.1C₅H₁₁• (Pentyl radical)71α-Cleavage of the hexyl group. This is predicted to be a dominant, high-intensity fragment.
258.1194.1SO₂ (Sulfur dioxide)64Rearrangement and loss of SO₂ , characteristic of aromatic sulfonamides.[1]
258.1178.1•SO₂NH₂ (Sulfamoyl radical)80Cleavage of the C-S bond between the pyridine ring and the sulfonyl group.

Secondary fragmentation of these primary ions would lead to a cascade of smaller ions, providing further structural confirmation. For instance, Fragment B1 (m/z 194.1) could subsequently undergo α-cleavage of its hexyl group to yield an ion at m/z 123.1.

Pillar 3: Comparison with Structural Analogs

To ground these predictions, we compare the expected fragmentation of our target molecule with the known fragmentation of simpler, related compounds.

CompoundKey Fragmentation BehaviorImplication for Target Molecule
Benzenesulfonamide Undergoes facile loss of SO₂ upon CID.[1] Cleavage of the C-S and S-N bonds are primary pathways.Confirms the high probability of the loss of SO₂ (m/z 194.1) and the C-S bond cleavage (m/z 178.1) pathways.
N-Hexylaniline Dominated by α-cleavage with the loss of a pentyl radical (C₅H₁₁•) to form a stable iminium ion.Provides strong evidence that the α-cleavage pathway leading to the fragment at m/z 187.1 will be a major fragmentation route.
4-Aminopyridine The pyridine ring itself is stable, with fragmentation often initiated by substituents.Suggests that the pyridine core will likely remain intact during the initial, most diagnostic fragmentation events.

This comparative analysis reinforces the prediction that the most informative fragments will arise from the interplay between the sulfonamide and the N-hexylamino functionalities.

Experimental Protocol: A Self-Validating Workflow for Fragmentation Analysis

To empirically validate the predicted fragmentation patterns, the following experimental workflow using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., Q-TOF or Triple Quadrupole) is recommended.

Sample Preparation and Chromatography
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-(Hexylamino)pyridine-3-sulfonamide in methanol.

  • Working Solution: Dilute the stock solution to 1 µg/mL with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for direct infusion, or to 100 ng/mL for LC-MS analysis. The addition of formic acid aids in protonation for positive ion mode analysis.[7]

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

Mass Spectrometry - Full Scan (MS1)
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Range: m/z 50 - 500.

  • Source Parameters:

    • Capillary Voltage: 3.5 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Nebulizer Gas (N₂): 3 - 5 Bar

    • Drying Gas (N₂): 8 - 10 L/min

  • Objective: Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 258.1.

Tandem Mass Spectrometry (MS/MS)
  • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 258.1 using the first mass analyzer.

  • Collision-Induced Dissociation (CID):

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Ramp the collision energy from 10 eV to 40 eV in 5 eV steps. This allows for the observation of both low-energy (rearrangement) and high-energy (direct cleavage) fragments.

  • Product Ion Scan: Scan the second mass analyzer over a range of m/z 40 - 260 to detect all resulting fragment ions.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Prep Prepare 1 µg/mL Solution in 50:50 ACN:H₂O + 0.1% Formic Acid LC Inject onto C18 Column Prep->LC MS1 MS1 Full Scan (Confirm m/z 258.1) LC->MS1 MS2 MS/MS Analysis (Isolate m/z 258.1) MS1->MS2 CID Ramp Collision Energy (10-40 eV) MS2->CID Data Acquire Product Ion Spectrum CID->Data

Caption: A streamlined workflow for the LC-MS/MS analysis of the target compound.

Conclusion

While lacking direct empirical spectra, a rigorous, science-based prediction of the mass spectrometric fragmentation of 4-(Hexylamino)pyridine-3-sulfonamide is achievable. The analysis presented herein, grounded in the established fragmentation rules of its core functional groups, provides a detailed and reliable roadmap for its structural elucidation. The dominant predicted pathways—α-cleavage of the hexyl group (loss of 71 Da), rearrangement with loss of SO₂ (loss of 64 Da), and C-S bond cleavage (loss of 80 Da)—offer distinct diagnostic markers. This guide serves as both a predictive tool for researchers working with this molecule and a template for investigating the fragmentation of other novel, multifunctional compounds.

References

  • Smiles-Type and Nitrogen–Oxygen Rearrangements | Journal of the American Society for Mass Spectrometry - ACS Publications. (2021). Journal of the American Society for Mass Spectrometry. [Link]

  • Liu, A., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 447-53. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Li, W., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • OpenStax. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. [Link]

  • Brown, P., et al. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 35(6), 1904-1909. [Link]

  • Ismail, N. S. M., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Heterocyclic Chemistry, 53(5), 1548-1555. [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

  • ResearchGate. (n.d.). Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving power. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2795. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. [Link]

  • LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

  • Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 677. [Link]

  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. [Link]

  • Asghar, M., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 13(3), 239. [Link]

  • Wang, R. (2012). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

Sources

Validating Purity of 4-(Hexylamino)pyridine-3-sulfonamide: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of sulfonamide-based diuretics and carbonic anhydrase inhibitors, High-Performance Liquid Chromatography (HPLC) is the industry standard for determining chromatographic purity. However, for 4-(Hexylamino)pyridine-3-sulfonamide, relying solely on HPLC is a critical oversight.

While HPLC excels at detecting UV-active organic impurities, it is blind to inorganic salts, trapped water, and non-chromophoric solvents—contaminants common in the synthesis of amphiphilic sulfonamides. This guide validates why Elemental Analysis (CHNS) is not merely an archaic confirmation step but a primary tool for establishing the bulk purity and salt stoichiometry of your target compound.

Technical Context: The Molecule

To validate purity, we must first establish the theoretical baseline. 4-(Hexylamino)pyridine-3-sulfonamide combines a polar sulfonamide head group with a lipophilic hexyl chain. This amphiphilic nature makes it prone to trapping solvents and forming hydrates.

Compound: 4-(Hexylamino)pyridine-3-sulfonamide Chemical Formula:


Molecular Weight:  257.35  g/mol 
Theoretical Elemental Composition (Baseline)
ElementSymbolAtomic MassCountTotal MassTheoretical %
Carbon C12.01111132.1251.34%
Hydrogen H1.0081919.157.44%
Nitrogen N14.007342.0216.33%
Sulfur S32.06132.0612.46%

Critical Note: If your synthesis involves an HCl workup, you may isolate the hydrochloride salt (


). The theoretical Carbon content drops to 44.97% . EA is the fastest way to distinguish the free base from the salt form.

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table contrasts the three primary validation methods for this compound class.

FeatureElemental Analysis (CHNS) HPLC (UV-Vis) qNMR (Quantitative NMR)
Primary Scope Bulk Purity: Measures the absolute mass fraction of elements.Chromatographic Purity: Measures relative abundance of UV-active components.Structural/Molar Purity: Quantifies specific protons relative to an internal standard.
Blind Spots Cannot identify specific impurities (e.g., cannot distinguish isomer A from B).Blind to inorganics (NaCl, Silica), water, and non-UV solvents (Hexane).Expensive; requires high-purity internal standards; lower sensitivity than HPLC.
Sulfonamide Specificity High: Detects sulfur stoichiometry; confirms hydrate/solvate status.Medium: Good for degradation products but misses salt stoichiometry.High: Can see solvents, but integration errors occur with broad NH protons.
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)5–20 mg (Non-destructive)
Verdict Mandatory for Salt/Solvate ID Mandatory for Organic Impurities Gold Standard for Potency
Decision Logic: When to Prioritize EA

The following diagram illustrates the logical workflow for validating your sulfonamide. Note that EA serves as the "Gatekeeper" for bulk physical state (solvates/salts) which HPLC misses.

ValidationLogic cluster_diagnosis Interpretation of EA Failure Start Synthesized 4-(Hexylamino)pyridine-3-sulfonamide HPLC Step 1: HPLC-UV (Check Organic Impurities) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recrystallize Recrystallize / Column Decision1->Recrystallize No EA Step 2: Elemental Analysis (CHNS) (Check Bulk Composition) Decision1->EA Yes Recrystallize->HPLC Compare Compare Experimental vs. Theoretical EA->Compare Pass VALIDATED (Free Base confirmed) Compare->Pass Match (<0.4%) Fail Deviation > 0.4% Compare->Fail Mismatch Diagnose Diagnosis Phase Fail->Diagnose LowC Inorganic Contamination (Silica/Salts) or Water Diagnose->LowC Low %C, Low %N HighC Trapped Solvent (Hexane/Toluene) Diagnose->HighC High %C

Figure 1: Validation workflow emphasizing EA as the critical check for bulk composition anomalies that HPLC misses.

Experimental Protocol: Validating by Combustion

Reagents and Equipment[1]
  • Analyzer: Flash 2000 or Elementar vario (CHNS mode).

  • Standard: Sulfanilamide (Standard Reference Material). Reason: It structurally mimics the analyte (sulfonamide moiety), ensuring the combustion catalyst is active for S-N bonds.

  • Capsules: Tin capsules (lightweight).

  • Oxidant: Tungsten Trioxide (

    
    ) powder.
    
Step-by-Step Methodology
  • Sample Pre-treatment (Crucial):

    • Sulfonamides are hygroscopic. Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours.

    • Why? Even 1% water retention will depress Carbon values by ~0.5%, leading to a false failure.

  • Weighing:

    • Calibrate microbalance using a 5 mg certified weight.

    • Weigh 2.000 mg ± 0.005 mg of 4-(Hexylamino)pyridine-3-sulfonamide into a tin capsule.

    • Fold tightly to exclude atmospheric nitrogen.

  • Combustion Optimization:

    • Add 5–10 mg of

      
       to the capsule.
      
    • Mechanism:[1][2] The hexyl chain burns easily, but the pyridine-sulfonamide core is refractory.

      
       acts as a flux and oxygen donor, preventing the formation of soot (which causes low Carbon results).
      
  • Run Sequence:

    • Run 3 Blanks (Oxygen purge).

    • Run 3 K-Factors (Sulfanilamide Standard) to calibrate response.

    • Run Analyte in Triplicate.

Combustion Reaction Diagram

Understanding the chemistry helps troubleshoot.

Combustion cluster_products Chemical Transformations Sample Sample (C, H, N, S) Combustion Combustion Tube (WO3 / Cu) Sample->Combustion Oxygen O2 + Heat (900-1000°C) Oxygen->Combustion Gases Gases Formed Combustion->Gases Oxidation Reduction Reduction Tube (Cu wires) Gases->Reduction CO2, H2O, NOx, SO2 Detection TCD Detector Reduction->Detection CO2, H2O, N2, SO2 C_to_CO2 C -> CO2 H_to_H2O H -> H2O S_to_SO2 S -> SO2 N_to_N2 N -> NOx -> N2

Figure 2: The combustion pathway. Note that Sulfur is converted to SO2, and Nitrogen oxides (NOx) must be reduced to N2 for detection.

Data Interpretation & Troubleshooting

Acceptance criteria for pharmaceutical intermediates typically require experimental values to be within ±0.4% of the theoretical value.

Scenario A: The "Low Carbon" Failure
  • Result: C = 49.5% (Theory 51.34%), H = 7.5%, N = 16.2%.

  • Diagnosis: The C is low, but N is close. This usually indicates inorganic contamination .

  • Cause: Silica gel from the purification column or sodium sulfate from the drying step. These do not burn, effectively diluting the sample mass.

  • Action: Perform a residue on ignition test or re-filter the sample through a 0.2 µm PTFE filter.

Scenario B: The "Salt" Surprise
  • Result: C = 45.1%, H = 6.9%, N = 14.2%.

  • Diagnosis: All values are significantly lower than the free base theory.

  • Cause: You have isolated the Hydrochloride Salt .

    • Theory for HCl salt (

      
      ): C = 44.97%.
      
    • The experimental 45.1% matches the salt form perfectly.

  • Action: Report as the HCl salt or perform a basic wash (NaHCO3) to generate the free base.

Scenario C: The "High Hydrogen" Drift
  • Result: H = 8.1% (Theory 7.44%).

  • Diagnosis: High Hydrogen often indicates solvent entrapment (e.g., Ethanol or Water) or incomplete drying.

  • Action: Run TGA (Thermogravimetric Analysis) or dry at a higher temperature.

References

  • ICH Harmonised Tripartite Guideline. (1999).[3] Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A). International Council for Harmonisation. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Royal Society of Chemistry. (2023). Microanalysis: Elemental Analysis Guidelines.[Link]

Sources

Characterizing Polymorphism in Lipophilic Pyridine-3-Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript for researchers characterizing the solid-state properties of 4-(Hexylamino)pyridine-3-sulfonamide, using the established diuretic Torsemide (a closely related pyridine-3-sulfonylurea) as the comparative benchmark.

Executive Summary & Strategic Context

Objective: To establish a rigorous protocol for the identification and characterization of polymorphs in 4-(Hexylamino)pyridine-3-sulfonamide (Target Compound), utilizing Torsemide (Reference Standard) to validate experimental workflows.

Significance: The bioavailability of pyridine-3-sulfonamide derivatives is critically dependent on their solid-state packing. While Torsemide (1-isopropyl-3-[(4-m-toluidino-3-pyridyl)sulfonyl]urea) exhibits well-documented polymorphism (Forms I and II), the introduction of a flexible n-hexyl chain in the target compound introduces new steric degrees of freedom. This modification is predicted to induce lamellar packing motifs distinct from the herringbone or dimer structures seen in shorter-chain analogs, potentially altering dissolution rates and mechanical stability.

This guide provides the experimental framework to objectively compare the Target Compound against the Reference Standard, ensuring data integrity for regulatory or publication purposes.

Comparative Analysis: Structural Expectations

Scientific Rationale: The primary differentiator between the Target and Reference is the lipophilic tail.

  • Reference (Torsemide): Possesses an isopropyl group and a urea linker. Its polymorphs are driven by strong hydrogen bonding networks (N-H···O=S) and

    
    -
    
    
    
    stacking of the pyridine/phenyl rings.
  • Target (4-(Hexylamino)...): The hexyl chain acts as a "spacer," likely forcing the crystal lattice into a layered (lamellar) structure to accommodate the hydrophobic bulk.

Table 1: Comparative Structural Features (Reference vs. Target)
FeatureTorsemide (Reference) [1]4-(Hexylamino)pyridine-3-sulfonamide (Target)
Primary Interaction Strong H-bond network (Sulfonylurea core)H-bond (Sulfonamide) + Van der Waals (Hexyl tail)
Crystal Packing Herringbone / Interlocked DimersPredicted: Lamellar / Bilayer Packing
Key XRD Region

(Distinct fingerprint)

(Look for low-angle layer peaks)
Solubility Profile pH-dependent (weak acid, pKa ~7.1)Lower aqueous solubility due to hexyl lipophilicity
Polymorph Risk High (Forms I, II, and amorphous)High (Conformational polymorphism of hexyl chain)

Critical Insight: When characterizing the Target, expect the primary diffraction peak (


) to shift to lower 

angles compared to Torsemide, reflecting the increased inter-planar spacing (

-spacing) caused by the hexyl chain extension (approx. 1.25 Å per

unit).

Experimental Protocols (Self-Validating Systems)

Protocol A: Polymorph Screening Workflow

Objective: To exhaustively identify accessible polymorphs using thermodynamic and kinetic control.

Methodology:

  • Slurry Conversion (Thermodynamic): Suspend excess Target Compound in solvents of varying polarity (Water, Ethanol, Acetonitrile) at 25°C and 50°C for 48 hours. Filter and dry.

    • Validation: If the XRD pattern remains unchanged after 1 week, the form is likely the thermodynamic stable polymorph.

  • Anti-Solvent Precipitation (Kinetic): Dissolve Target in DMSO (high solubility). Rapidly inject into cold water (anti-solvent) under high shear.

    • Validation: Immediate precipitation favors metastable forms or amorphous phases.

  • Thermal Stress: Heat the stable form to 5°C below its melting point (determined by DSC) and cool slowly.

Protocol B: Powder X-Ray Diffraction (PXRD) Data Acquisition

Standard: USP <941> / Ph. Eur. 2.9.33

  • Instrument: Bruker D8 Advance or equivalent (Cu K

    
     radiation, 
    
    
    
    ).
  • Parameters:

    • Range:

      
       (Crucial to start at 2° for hexyl derivatives).
      
    • Step Size:

      
      .
      
    • Time per step: 1.0 - 2.0 seconds (High signal-to-noise ratio required for minor phases).

  • Sample Prep: Back-loading holders to minimize preferred orientation (common in plate-like sulfonamide crystals).

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for isolating and characterizing the polymorphs.

PolymorphScreening Start Raw Material (4-Hexylamino...) Solubility Solubility Assessment (Polar vs Non-Polar) Start->Solubility Evap Slow Evaporation (Thermodynamic Control) Solubility->Evap High Sol. AntiSolv Anti-Solvent ppt (Kinetic Control) Solubility->AntiSolv High Sol. Grinding Solvent-Drop Grinding (Mechanochemical) Solubility->Grinding Low Sol. PXRD PXRD Analysis (Identify Unique Patterns) Evap->PXRD AntiSolv->PXRD Grinding->PXRD DSC DSC / TGA (Thermal Events) PXRD->DSC Unique Pattern Found Stable Form I (Thermodynamically Stable) DSC->Stable High Mp, No Trans. Meta Form II / Amorphous (Metastable) DSC->Meta Exothermic Trans.

Figure 1: Polymorph screening workflow distinguishing thermodynamic (stable) and kinetic (metastable) forms.

Supporting Experimental Data (Representative)

Since specific literature data for 4-(Hexylamino)pyridine-3-sulfonamide is proprietary or sparse, the following data compares the established Torsemide peaks [2] against the predicted shifts for the Hexylamino derivative based on homologous series trends (Vegard's Law application for layered structures).

Table 2: Diagnostic XRD Peak Comparison ( )
Peak AssignmentTorsemide Form I (Experimental) [2]Torsemide Form II (Experimental) [2]Hexylamino Derivative (Predicted/Observed*)
Low Angle (

)
5.7°6.0°3.5° - 4.2° (Shift due to hexyl chain length)
Core Packing A 9.4°9.6°9.2° ± 0.2° (Pyridine stacking)
Core Packing B 11.5°11.8°11.3° ± 0.2°
Sulfonamide H-bond 15.6°15.9°15.5° ± 0.2° (Conserved motif)
High Angle (

)
22.3°22.6°21.8° - 22.0°

*Note: The "Predicted" column assumes a lamellar packing arrangement where the hexyl chain increases the unit cell's long axis. Experimental validation is required.

Interpretation Guide:
  • The "Fingerprint" Region (

    
    ):  Expect these peaks to remain relatively similar to Torsemide if the core pyridine-sulfonamide H-bonding network is conserved.
    
  • The "Layer" Region (

    
    ):  This is the critical differentiator. A sharp peak below 
    
    
    
    in the Hexylamino derivative confirms the formation of a layered structure driven by the hydrophobic hexyl tails. Absence of this peak suggests a different packing motif (e.g., interdigitated).

References

  • Viskampa, A., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state. Journal of Molecular Structure / PMC. Retrieved from [Link]

  • Yang, S. S., & Guillory, J. K. (1972).[1] Polymorphism in sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26-40.[1] Retrieved from [Link]

  • Kosutić-Hulita, N., et al. (2005).[2] Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides. Acta Crystallographica Section C. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Characterization of 4-(Hexylamino)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the analytical characterization of 4-(Hexylamino)pyridine-3-sulfonamide, a molecule belonging to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry.[1][2][3] Establishing a robust and well-documented analytical profile is a cornerstone of drug development, ensuring the identity, purity, and stability of a candidate compound. This document moves beyond simple procedural lists to explain the scientific rationale behind each method, creating a self-validating system for generating a reliable reference standard.

The following sections detail a multi-technique approach, ensuring that the structural, physicochemical, and purity attributes of 4-(Hexylamino)pyridine-3-sulfonamide are unequivocally established.

Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the workhorse of pharmaceutical analysis for purity determination and quantification. A reversed-phase method is the logical first choice for a molecule with the polarity of 4-(Hexylamino)pyridine-3-sulfonamide. The non-polar hexyl chain provides sufficient retention on a C18 stationary phase, while the pyridine and sulfonamide moieties ensure adequate solubility in common polar organic solvents. The primary objective is to develop a stability-indicating method capable of separating the main compound from potential process impurities, degradants, or starting materials.

Comparative HPLC Methodologies
ParameterMethod A: Rapid Screening (Isocratic)Method B: Comprehensive Purity (Gradient)
Column C18, 50 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase 60% Acetonitrile, 40% Water (0.1% Formic Acid)A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Elution Profile IsocraticGradient: 10% B to 95% B over 15 min, hold 5 min
Flow Rate 1.2 mL/min1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at 265 nmUV-Vis Diode Array Detector (DAD) at 265 nm
Column Temp. 30 °C30 °C
Injection Vol. 5 µL10 µL
Primary Use In-process control, quick identity checkReference standard certification, stability studies
Experimental Protocol: Method B (Comprehensive Purity)
  • Solution Preparation:

    • Prepare Mobile Phase A: 99.9% HPLC-grade water, 0.1% formic acid.

    • Prepare Mobile Phase B: 99.9% HPLC-grade acetonitrile, 0.1% formic acid.

    • Prepare Diluent: 50:50 Acetonitrile:Water.

    • Prepare Sample Solution: Accurately weigh ~5 mg of 4-(Hexylamino)pyridine-3-sulfonamide and dissolve in 10 mL of diluent for a final concentration of 0.5 mg/mL.

  • Instrument Setup:

    • Equilibrate the C18 column (150 x 4.6 mm, 5 µm) with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution.

    • Run the gradient elution as specified in the table above.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as a percentage of the main peak area relative to the total area of all peaks. The use of a Diode Array Detector allows for peak purity analysis and confirmation that the UV spectrum is consistent across the main peak.[4]

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is required to unambiguously confirm the covalent structure of the molecule.

Mass Spectrometry (MS)

Expertise & Rationale: MS provides a direct measurement of the molecular weight, serving as a primary identity test. Electrospray Ionization (ESI) is the preferred method for this molecule due to the presence of basic nitrogen atoms (pyridine and amino groups) that are readily protonated, leading to a strong signal for the [M+H]⁺ ion in positive ion mode.

Experimental Protocol (LC-MS)

  • Interface: Couple the HPLC system (using Method B from the previous section) directly to the mass spectrometer's ESI source.

  • Ionization Mode: Positive (+) ESI.

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Verify the presence of the protonated molecular ion [M+H]⁺. The theoretical monoisotopic mass of C₁₁H₁₉N₃O₂S is 257.12. Therefore, the expected m/z for [M+H]⁺ is 258.13.

    • Analyze fragmentation patterns (MS/MS) to further confirm the structure. For instance, a common fragmentation would be the loss of the hexyl chain.

Expected MS Data

IonCalculated m/zDescription
[M+H]⁺258.13Protonated parent molecule
[M-C₆H₁₃]⁺173.03Loss of the hexyl group
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the gold standard for determining the precise atomic connectivity of a small molecule.[5][6] ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides complementary information for the carbon backbone. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the sample and its residual solvent peak does not interfere with key aromatic signals.

Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a 1D ¹³C spectrum with proton decoupling.

    • (Optional but recommended for a reference standard): Acquire 2D spectra such as COSY (proton-proton correlation) and HSQC (proton-carbon correlation) to assign all signals definitively.

  • Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values.

Predicted NMR Data (in DMSO-d₆)

Assignment (¹H NMR)Predicted δ (ppm)MultiplicityIntegration
Pyridine-H (C2-H)~8.3s1H
Pyridine-H (C6-H)~8.1d1H
Pyridine-H (C5-H)~6.8d1H
NH (sulfonamide)~7.5s (broad)2H
NH (hexylamino)~6.5t (broad)1H
N-CH₂ (hexyl)~3.2q2H
CH₂ (hexyl chain)1.5-1.6m2H
CH₂ (hexyl chain)1.2-1.4m6H
CH₃ (hexyl)~0.9t3H

Note: Chemical shifts are predictive and should be confirmed by experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups.[7][8] For 4-(Hexylamino)pyridine-3-sulfonamide, we expect to see characteristic vibrations for the N-H bonds, the S=O bonds of the sulfonamide, and the aromatic pyridine ring.[9][10]

Experimental Protocol (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Analysis: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Characteristic FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Amine & Sulfonamide)3400 - 3200Sharp to broad peaks
C-H Stretch (Aliphatic)3000 - 2850Sharp peaks
C=C, C=N Stretch (Pyridine)1600 - 1450Multiple sharp peaks
S=O Asymmetric Stretch~1350Strong, sharp peak
S=O Symmetric Stretch~1160Strong, sharp peak

Solid-State Characterization

Expertise & Rationale: The solid-state properties of a pharmaceutical compound are critical as they influence stability, solubility, and bioavailability. Thermal analysis and X-ray diffraction provide complementary information about these properties.

Thermal Analysis (DSC & TGA)

Expertise & Rationale: Differential Scanning Calorimetry (DSC) measures heat flow and is used to determine the melting point and detect polymorphic transitions.[11][12] Thermogravimetric Analysis (TGA) measures mass change as a function of temperature and is used to assess thermal stability and detect the presence of bound solvents (hydrates/solvates).[13] Running these simultaneously (TGA-DSC) is highly efficient.[14][15]

Experimental Protocol

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Instrumentation: Place the sample in a TGA-DSC instrument.

  • Method: Heat the sample from 30 °C to 350 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • DSC: Identify the sharp endothermic peak corresponding to the melting point.

    • TGA: Observe the temperature at which significant weight loss (decomposition) begins. A lack of weight loss before melting indicates an anhydrous, non-solvated form.

Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Rationale: SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.[16][17] It provides absolute proof of structure, including stereochemistry and intermolecular interactions like hydrogen bonding. While it requires growing a high-quality single crystal, the resulting data is invaluable for a reference standard.[18][19]

Experimental Protocol

  • Crystal Growth: Grow single crystals suitable for diffraction (typically >20 µm in all dimensions) by slow evaporation from a suitable solvent (e.g., ethanol, acetonitrile).

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data using an X-ray source (e.g., Mo or Cu Kα).

  • Structure Solution & Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, angles, and a 3D model of the molecule.

Workflow and Data Relationship Diagrams

G cluster_0 Initial Assessment cluster_1 Definitive Structural Elucidation cluster_2 Physicochemical Properties HPLC HPLC (Purity & Identity) MS Mass Spectrometry (Molecular Weight) HPLC->MS Confirms peak identity NMR NMR (1H, 13C) (Connectivity) MS->NMR Guides structural hypothesis FTIR FTIR (Functional Groups) SCXRD SCXRD (3D Structure) NMR->SCXRD Validates solution vs. solid state Thermal DSC / TGA (Thermal Stability)

Caption: Logical workflow for the characterization of a novel small molecule.

G cluster_0 cluster_1 HPLC HPLC Purity Purity / Impurities HPLC->Purity MS Mass Spec MolWeight Molecular Weight MS->MolWeight NMR NMR Connectivity Atomic Connectivity NMR->Connectivity FTIR FTIR FuncGroups Functional Groups FTIR->FuncGroups Thermal DSC/TGA ThermalProp Thermal Properties Thermal->ThermalProp SCXRD SCXRD ThreeDStruct 3D Structure SCXRD->ThreeDStruct

Caption: Relationship between analytical techniques and measured properties.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Eastern Analytical Symposium. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]

  • Netzsch. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Papadopoulou, A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

  • Impact Analytical. (n.d.). Thermal Analysis Techniques. Retrieved from [Link]

  • Northwestern University. (n.d.). Crystallographic Structure Elucidation. IMSERC. Retrieved from [Link]

  • Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Protein Science, 20(4), 565-579.
  • Patyra, E., et al. (2019).
  • Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society, 29(10), 2154-2164.
  • Kumar, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6893.
  • Patyra, E., et al. (2022).
  • Al-Janabi, M. H., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of Reaction Yield. Journal of Chemistry, 2022, 6678129.
  • Alani, B. G., et al. (2025, May 18). Synthesis, Mechanism of action And Characterization of Sulphonamide. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2025, October 26). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Aca. Intl. J. Med. Sci., 3(2), 41-48.
  • Aluru, R. G. P., et al. (2018). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Polyhedron, 151, 419-429.
  • Al-Masoudi, N. A., et al. (2025, November 6). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • PureSynth. (n.d.). 4-(M-Tolylamino)Pyridine-3-Sulfonamide 98.0%(HPLC). Retrieved from [Link]

  • ResearchGate. (2025, December 21). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Retrieved from [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443.
  • Asghar, M., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 12(4), 5163-5175.
  • Szafrański, K., et al. (2022). Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. Medical Sciences Forum, 14(1), 51.
  • Lenient Lifecare. (n.d.). 4-(m-tolylamino) pyridine-3-sulfonamide. Retrieved from [Link]

  • Sławiński, J., et al. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 3456.
  • ResearchGate. (n.d.). Figure 3. 1 H NMR spectrum of N-pyridin-3yl-benzenesulfonamide. Retrieved from [Link]

  • Gonçalves, L. A., et al. (2020). Metabolic Fingerprinting with Fourier-Transform Infrared (FTIR)
  • Hwang, T. L., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(9), 2588.
  • Chen, L., et al. (2018). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 26(2), 710-719.
  • Sionkowska, A., et al. (2019).
  • Al-Okbi, S. Y. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Reviews in Analytical Chemistry, 41(1), 163-176.
  • Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]

Sources

Safety Operating Guide

4-(Hexylamino)pyridine-3-sulfonamide proper disposal procedures

[1][2]

Executive Summary & Chemical Profile

Role: Senior Application Scientist Context: Research & Development / Chemical Synthesis Objective: Safe, compliant disposal of 4-(Hexylamino)pyridine-3-sulfonamide (4-HAPS).

As a research intermediate (often associated with the synthesis of loop diuretics like Torsemide), 4-(Hexylamino)pyridine-3-sulfonamide lacks the extensive toxicological documentation of commercial drugs.[1] Therefore, we apply the Precautionary Principle . We treat this molecule as a toxic, sensitizing organic base requiring strict segregation from oxidizers and acids.[1]

Its structure dictates its disposal logic:

  • Pyridine Ring: Basic nitrogen source; potential for toxicity and salt formation.

  • Sulfonamide Group: High risk of allergic sensitization (SJS/TEN potential); releases SOx/NOx upon incineration.

  • Hexyl Chain: Highly lipophilic (greasy). It will not rinse off with water; organic solvents are required for decontamination.

Chemical Property & Hazard Matrix
FeatureImplication for DisposalAction Required
Lipophilicity Insoluble in water; bioaccumulative.Do NOT pour down drains. Use Ethanol/Acetone for cleaning.
Basicity Reacts exothermically with strong acids.Segregate from acid waste streams to prevent heat/spatter.
Sensitizer Potential for severe allergic reaction.Double-bag solids; use sleeve covers to prevent skin contact.
Thermal Emits SO₂, NOx, and CO upon burning.[1]Incineration requires scrubbers (commercial waste facility).

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must stabilize the compound to prevent bench-side accidents.[1]

A. Segregation Logic (The "Do Not Mix" List)
  • STOP: Do not mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1] Pyridine rings can form N-oxides exothermically; amines can form unstable intermediates.

  • STOP: Do not mix with Strong Acids (e.g., HCl, H₂SO₄).[1] This compound is a base. Mixing generates immediate heat (exotherm) and may pressurize the waste container.

B. Waste Stream Classification

Determine the physical state of your waste to select the correct stream.

WasteDecisionTreeStartIdentify Waste StateSolidSolid Waste(Powder, Filter Paper, PPE)Start->SolidLiquidLiquid Waste(Mother Liquor, Rinsate)Start->LiquidSolid_ActionDouble Bag (LDPE)Label: Toxic Solid OrganicSolid->Solid_ActionLiquid_CheckCheck Solvent BaseLiquid->Liquid_CheckHalogenatedHalogenated Solvent?(DCM, Chloroform)Liquid_Check->HalogenatedNonHalogenatedNon-Halogenated?(Ethanol, Acetone)Liquid_Check->NonHalogenatedHalo_DestStream A: Halogenated Organic(High BTU Incineration)Halogenated->Halo_DestNonHalo_DestStream B: Non-Halogenated Organic(Fuel Blending)NonHalogenated->NonHalo_Dest

Figure 1: Decision matrix for segregating 4-HAPS waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocol

Step 1: Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum) is generally sufficient for incidental contact. However, due to the hexyl chain , this molecule is lipophilic and may permeate thin nitrile over time.[1] Double gloving or using Silver Shield/Laminate gloves is recommended for handling pure stock.

  • Respiratory: If handling powder outside a fume hood, an N95 or P100 particulate respirator is mandatory to prevent sensitization.[1]

Step 2: Solid Waste (Pure Compound/Spill Cleanup)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid waste inside a clear LDPE bag inside the jar. This "double containment" prevents dust release when the waste contractor opens the drum.

  • Labeling:

    • Chemical Name: Write fully: "4-(Hexylamino)pyridine-3-sulfonamide".

    • Hazards: Check "Toxic" and "Irritant".[2]

    • Constituents: If mixed with silica gel (from column chromatography), list "Silica Gel contaminated with Pyridine Sulfonamide."[1]

Step 3: Liquid Waste (Solutions)
  • Solubility Check: 4-HAPS is likely insoluble in water.

    • Do not attempt to dilute with water and pour down the drain. It will precipitate in the P-trap, creating a toxic reservoir.[1]

  • Solvent Choice: Dissolve residues in Acetone or Ethanol .

  • Consolidation: Pour into the "Organic Waste" carboy.

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste .
      
    • If dissolved in Acetone/Methanol/Ethyl Acetate

      
      Non-Halogenated Waste .
      
  • pH Control: Ensure the waste carboy is not acidic. If the carboy contains acid wastes, neutralize the 4-HAPS solution separately before addition to prevent heat generation.[1]

Step 4: Glassware Decontamination

Because of the lipophilic hexyl tail, standard dish soap may struggle to remove residues.[1]

  • Rinse 1: Acetone (collect in Non-Halogenated Waste).

  • Rinse 2: Ethanol (collect in Non-Halogenated Waste).

  • Wash: Soap and water (can now go to drain).

Regulatory Compliance (RCRA/EPA)[1]

While 4-(Hexylamino)pyridine-3-sulfonamide is not explicitly listed on the EPA P-list or U-list, it is a Pyridine derivative .[1]

  • Pyridine (Parent): RCRA Code U196 (Toxic, Flammable).[1]

  • Determination: Under 40 CFR 262.11, the generator must determine if the waste exhibits hazardous characteristics.[1]

    • Ignitability (D001): Only if in a flammable solvent (Acetone/Ethanol).

    • Toxicity (D038): If the waste stream contains Pyridine above regulatory limits (5.0 mg/L TCLP). As a derivative, it likely does not trigger D038 unless it degrades back to pyridine, but it is safer to manage it as Hazardous Waste .[1]

Recommended Waste Code Assignment for Labeling:

  • If pure solid: Not Regulated (unless characteristic toxicity is proven), but manage as Non-Regulated Chemical Waste (Incinerate).

  • If in solvent: D001 (Ignitable) + F003/F005 (Spent Solvents).

Emergency Contingencies

Spills
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don goggles, double nitrile gloves, and a lab coat.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.[1]

    • Liquid: Use Vermiculite or Sand .[3] Do not use combustible materials (sawdust) if mixed with oxidizers.

  • Clean: Wipe surface with acetone, then soapy water.

Exposure[2][5][6]
  • Skin: Wash with soap and water for 15 minutes.[4] Do not use ethanol on skin (increases absorption).

  • Eyes: Flush for 15 minutes.[4] Seek medical attention immediately (sulfonamides can cause severe irritation).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261: Identification and Listing of Hazardous Waste. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard - 29 CFR 1910.1200. Available at: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.